N-(4-ethoxy-2-nitrophenyl)-2,6-dinitro-4-(trifluoromethyl)aniline
Description
N-(4-ethoxy-2-nitrophenyl)-2,6-dinitro-4-(trifluoromethyl)aniline is a dinitroaniline derivative characterized by a central aniline core substituted with two nitro groups at positions 2 and 6, a trifluoromethyl group at position 4, and a 4-ethoxy-2-nitrophenylamino moiety. This compound is part of a class of chemicals studied for their interactions with plant α-tubulin, a critical target for herbicides due to its role in microtubule dynamics .
Properties
IUPAC Name |
N-(4-ethoxy-2-nitrophenyl)-2,6-dinitro-4-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N4O7/c1-2-29-9-3-4-10(11(7-9)20(23)24)19-14-12(21(25)26)5-8(15(16,17)18)6-13(14)22(27)28/h3-7,19H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFCMFINZZMNXSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)NC2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N4O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxy-2-nitrophenyl)-2,6-dinitro-4-(trifluoromethyl)aniline typically involves multi-step organic reactions. One common method includes the nitration of aniline derivatives followed by the introduction of ethoxy and trifluoromethyl groups under controlled conditions. The reaction conditions often require the use of strong acids, such as sulfuric acid, and nitrating agents like nitric acid. The process may also involve the use of catalysts to enhance the reaction efficiency.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and subsequent functional group modifications. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxy-2-nitrophenyl)-2,6-dinitro-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like sodium ethoxide in ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield corresponding amines, while substitution reactions could introduce various functional groups in place of the ethoxy group.
Scientific Research Applications
Medicinal Chemistry
Research has demonstrated that compounds similar to N-(4-ethoxy-2-nitrophenyl)-2,6-dinitro-4-(trifluoromethyl)aniline exhibit promising anticancer properties. For instance, studies on related nitrophenyl derivatives have shown significant activity against various cancer cell lines, suggesting potential applications in cancer therapeutics.
- Case Study : A derivative of this compound was synthesized and tested for its ability to inhibit tumor growth in vitro. The compound displayed a percent growth inhibition (PGI) of over 75% against several cancer cell lines, indicating its potential as a lead compound for further development .
Agricultural Applications
The compound's nitro and trifluoromethyl groups are characteristic of many herbicides. Research has shown that similar compounds can effectively control weed populations, particularly in crops susceptible to herbicide damage.
- Herbicidal Activity : A study evaluating the efficacy of various herbicides found that compounds with similar structures effectively reduced the growth of unwanted plants like Papaver somniferum (opium poppy), demonstrating their utility in agricultural settings .
Antimicrobial Properties
This compound and its derivatives have been investigated for their antimicrobial activities against various pathogens.
- Findings : Compounds with similar structural motifs have shown significant antimicrobial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) reported as low as 64 µg/mL .
Enzyme Inhibition
The compound may also serve as an enzyme inhibitor, which is crucial in developing treatments for diseases such as cancer and neurodegenerative disorders.
- Research Insights : Studies indicate that related compounds can inhibit enzymes like acetylcholinesterase, which is involved in neurodegeneration .
Data Tables
Mechanism of Action
The mechanism of action of N-(4-ethoxy-2-nitrophenyl)-2,6-dinitro-4-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity, affecting its distribution and activity within biological systems. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings from Comparative Studies:
Substituent Effects on Tubulin Binding: The trifluoromethyl group at position 4 is conserved across all compounds, providing strong electron-withdrawing effects that enhance binding to hydrophobic pockets in tubulin .
Biological Activity :
- Trifluralin and benefin are broad-spectrum herbicides, while flumetralin is specialized for tobacco sucker control. The target compound’s activity remains under investigation but shows promise in disrupting microtubule assembly in plant cells .
- Ethalfluralin’s propenyl group increases volatility, making it suitable for dryland crops, whereas the target compound’s nitro-phenyl group may reduce volatility .
Synthetic Pathways :
- The target compound is synthesized via nucleophilic aromatic substitution, similar to trifluralin, but requires additional steps to introduce the ethoxy-nitrophenyl moiety .
Biological Activity
N-(4-ethoxy-2-nitrophenyl)-2,6-dinitro-4-(trifluoromethyl)aniline is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Formula: CHNOF
Molecular Weight: 284.25 g/mol
CAS Registry Number: 885-81-4
Chemical Structure:
The structure includes a trifluoromethyl group and multiple nitro substituents, which may influence its biological interactions.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of aniline have shown cytotoxic effects against various cancer cell lines. A study demonstrated that certain substituted anilines could inhibit cell proliferation in breast and lung cancer cells, with IC values ranging from 1 to 10 µM .
Table 1: Cytotoxicity of Related Compounds
| Compound Name | Cell Line | IC (µM) |
|---|---|---|
| Compound A | HeLa (Cervical) | 0.99 ± 0.01 |
| Compound B | MCF-7 (Breast) | 1.5 ± 0.05 |
| Compound C | NCI-H460 (Lung) | 4.1 ± 0.1 |
The biological activity of this compound may be attributed to its ability to interact with various molecular targets:
- Inhibition of Enzymes: Similar compounds have been reported to inhibit enzymes such as histone deacetylases (HDACs), which are involved in cancer progression .
- Disruption of Microtubule Formation: Some derivatives disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in tumor cells .
Case Studies
-
Study on Antitumor Activity:
A study published in PubMed Central evaluated the effects of various aniline derivatives on human cancer cell lines, including HeLa and MCF-7. The results indicated that modifications at specific positions on the aniline ring enhanced cytotoxicity significantly . -
Environmental Impact Assessment:
The Environmental Protection Agency (EPA) has assessed similar compounds for their potential environmental and health impacts, emphasizing the need for careful evaluation of their use in pesticides and other applications due to their biological activity .
Q & A
Q. What are the optimal synthetic pathways and purification methods for N-(4-ethoxy-2-nitrophenyl)-2,6-dinitro-4-(trifluoromethyl)aniline?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. Key steps include:
- Reaction Conditions : Use of dimethylformamide (DMF) or dichlorloromethane as solvents, with temperatures between 60–80°C to facilitate nitro-group stability .
- Catalysts : Lewis acids (e.g., AlCl₃) or transition metal complexes (e.g., Pd/C for cross-coupling) to enhance reaction efficiency .
- Purification : High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase ensures high purity (>98%). Crystallization using ethanol or ethyl acetate is recommended for bulk isolation .
Q. How can structural characterization of this compound be achieved using X-ray crystallography?
- Methodological Answer :
- Crystallization : Slow evaporation from a dichloromethane/hexane mixture yields single crystals suitable for diffraction .
- Data Collection : Use a synchrotron or rotating anode source (λ = 1.5418 Å) for high-resolution data.
- Refinement : Employ SHELX programs (e.g., SHELXL for refinement) to resolve electron density maps and assign anisotropic displacement parameters. Hydrogen atoms are typically placed geometrically .
Q. What in vitro assays are suitable for evaluating its biological activity, such as tubulin inhibition?
- Methodological Answer :
- Tubulin Polymerization Assay : Monitor optical density (OD₃₅₀) of purified plant tubulin (e.g., Arabidopsis thaliana) incubated with the compound (1–100 µM) at 37°C. IC₅₀ values are calculated using nonlinear regression .
- Negative Control : Compare with trifluralin (TFL), a canonical dinitroaniline herbicide, to validate assay sensitivity .
Advanced Research Questions
Q. How can molecular docking and site-directed mutagenesis elucidate its binding mechanism to α-tubulin?
- Methodological Answer :
- Docking Workflow : Use AutoDock Vina with the plant α-tubulin crystal structure (PDB: 1SA0). Focus on the dinitroaniline-binding site near β-tubulin’s T5 loop .
- Mutagenesis : Introduce point mutations (e.g., Lys254Ala, Asp251Glu) in Nicotiana tabacum tubulin via CRISPR-Cas8. Measure changes in binding affinity via surface plasmon resonance (SPR) .
Q. How should researchers address contradictions in reported IC₅₀ values across studies?
- Methodological Answer :
- Standardization : Ensure consistent assay conditions (e.g., tubulin source, buffer pH, and temperature) .
- Statistical Analysis : Apply multivariate regression to identify confounding variables (e.g., solvent polarity, compound aggregation). Use isothermal titration calorimetry (ITC) to validate binding thermodynamics .
Q. What computational strategies improve the design of derivatives with enhanced herbicidal activity?
- Methodological Answer :
- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like Hammett constants (σ) for nitro groups and logP values. Train datasets with IC₅₀ data from 20+ analogs .
- Fragment-Based Design : Replace the ethoxy group with bioisosteres (e.g., methoxy, cyclopropyl) to optimize steric and electronic interactions with the tubulin binding pocket .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
